6-Fluoro-4-hydrazinylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

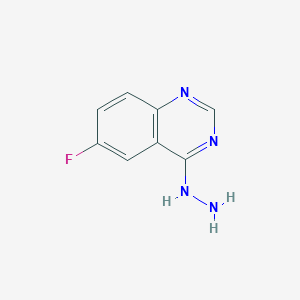

6-Fluoro-4-hydrazinoquinoline is a chemical compound with the linear formula C9H8N3F1 . It is a solid substance and is part of a large group of broad-spectrum bacteriocidals that share a bicyclic core structure related to the substance 4-quinolone .

Synthesis Analysis

A series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides was developed to target PI3Kα . All synthesized compounds were characterized using FT-IR, NMR (1H and 13C), and elemental analysis . The structures of the synthesized Quinazolinone derivatives were confirmed by spectral analysis, such as IR, H-NMR .Molecular Structure Analysis

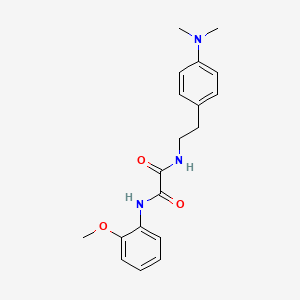

The molecular structure of 6-Fluoro-4-hydrazinoquinazoline is represented by the SMILES stringNNC1=CC=NC2=CC=C(F)C=C21 . The molecular weight of the hydrochloride form of this compound is 213.64 . Physical And Chemical Properties Analysis

6-Fluoro-4-hydrazinylquinazoline is a solid substance . Its empirical formula is C9H8N3F1 and it has a CAS Number of 49612-09-1 .Scientific Research Applications

Antibacterial and Antifungal Applications

- Antibacterial Activity : Research into quinazoline derivatives, including 6-Fluoro-4-hydrazinylquinazoline, has shown promising antibacterial activity. For example, studies on fluoroquinolones, a class of compounds related to quinazolines, have highlighted their broad-spectrum activity against gram-negative and gram-positive bacteria. These compounds target bacterial DNA gyrase, an essential enzyme for DNA replication, making them potent antibacterial agents (Wolfson & Hooper, 1985).

- Antifungal Activity : Novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety have been designed and synthesized, demonstrating significant antifungal activities. These compounds have shown efficacy against agricultural pathogens, highlighting their potential as agricultural antimicrobial agents (Ding et al., 2021).

Neuroimaging Applications

- PET Imaging of Neurofibrillary Tangles : The compound Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), related to 6-Fluoro-4-hydrazinylquinazoline, is a potent PET radiopharmaceutical for detecting neurofibrillary tangles in the human brain. These tangles are composed of aggregated tau protein, a hallmark of Alzheimer's disease, making [18 F]MK-6240 a valuable tool for neuroimaging and the study of neurodegenerative diseases (Collier et al., 2017).

Anticancer Applications

- Apoptosis Induction : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-Fluoro-4-hydrazinylquinazoline, has been identified as a potent apoptosis inducer and anticancer agent. It has shown high efficacy in breast cancer models and possesses high blood-brain barrier penetration, making it a promising candidate for anticancer therapy (Sirisoma et al., 2009).

Safety And Hazards

properties

IUPAC Name |

(6-fluoroquinazolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDRCFGLERLFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=N2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-hydrazinylquinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2662077.png)

![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)

![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)